molecular formula C9H10ClNO3S B2716264 3-(dimethylsulfamoyl)benzoyl chloride CAS No. 188674-88-6

3-(dimethylsulfamoyl)benzoyl chloride

Cat. No.: B2716264
CAS No.: 188674-88-6
M. Wt: 247.69
InChI Key: NIGQHLJUFNFGKM-UHFFFAOYSA-N
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Description

3-(dimethylsulfamoyl)benzoyl chloride is an organic compound with the molecular formula C9H10ClNO3S. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a dimethylsulfamoyl group. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(dimethylsulfamoyl)benzoyl chloride can be synthesized through the reaction of benzoyl chloride with dimethylsulfamoyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where benzoyl chloride and dimethylsulfamoyl chloride are mixed in the presence of a suitable base. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylsulfamoyl)benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-dimethylsulfamoyl-benzoic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Pyridine, triethylamine

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    3-Dimethylsulfamoyl-benzoic acid: Formed by hydrolysis

Scientific Research Applications

3-(dimethylsulfamoyl)benzoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(dimethylsulfamoyl)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the nucleophilic molecules. This reactivity is exploited in various chemical syntheses and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: A simpler acyl chloride without the dimethylsulfamoyl group.

    Dimethylsulfamoyl Chloride: Contains the dimethylsulfamoyl group but lacks the benzoyl moiety.

    3-Dimethylsulfamoyl-benzoic Acid: The hydrolysis product of 3-(dimethylsulfamoyl)benzoyl chloride.

Uniqueness

This compound is unique due to the presence of both the benzoyl and dimethylsulfamoyl groups, which confer distinct reactivity and properties

Properties

IUPAC Name

3-(dimethylsulfamoyl)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-11(2)15(13,14)8-5-3-4-7(6-8)9(10)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGQHLJUFNFGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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